5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene is an organic compound that features a nitro group, a trifluoromethoxy group, and a phenoxy group attached to a xylene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene typically involves multiple steps:
Etherification: The etherification step involves reacting the nitrated intermediate with p-trifluoromethoxyphenol in the presence of potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes ensuring high yields, purity, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate can be used.
Major Products
Reduction: The major product of the reduction of the nitro group is the corresponding amine.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the production of advanced materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene involves its interaction with molecular targets through its functional groups:
Nitro Group: Can participate in redox reactions, affecting cellular processes.
Trifluoromethoxy Group: Enhances the compound’s lipophilicity, aiding in membrane permeability.
Phenoxy Group: Contributes to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)phenol: Shares the trifluoromethyl group but differs in the position and type of other substituents.
Trifluoromethylpyridines: Used in agrochemicals and pharmaceuticals, similar in their use of trifluoromethyl groups.
Uniqueness
5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and potential applications. The presence of both a nitro group and a trifluoromethoxy group on a xylene backbone is particularly noteworthy, offering a balance of reactivity and stability that is valuable in various research and industrial contexts.
Properties
IUPAC Name |
1,3-dimethyl-5-nitro-2-[4-(trifluoromethoxy)phenoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4/c1-9-7-11(19(20)21)8-10(2)14(9)22-12-3-5-13(6-4-12)23-15(16,17)18/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWARUQIDXFIMEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=CC=C(C=C2)OC(F)(F)F)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.